

Spectroscopic and Synthetic Profile of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **4-(2-Bromoethyl)tetrahydropyran**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-Bromoethyl)tetrahydropyran**. These predictions are derived from established principles of NMR and mass spectrometry, and by comparison with known data for analogous structures such as 2-(tetrahydropyran-4-yl)ethanol and various bromoalkanes.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.95	ddd	2H	H-2e, H-6e
~3.40	t	2H	-CH ₂ -Br
~3.35	td	2H	H-2a, H-6a
~1.85	q	2H	-CH ₂ -CH ₂ -Br
~1.70	m	1H	H-4
~1.60	dm	2H	H-3e, H-5e
~1.30	qd	2H	H-3a, H-5a

Table 2: Predicted ^{13}C NMR Spectroscopic DataSolvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~67.5	C-2, C-6
~38.0	-CH ₂ -CH ₂ -Br
~35.0	C-4
~32.5	-CH ₂ -Br
~32.0	C-3, C-5

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1470-1440	Medium	C-H bending (alkane)
1100-1050	Strong	C-O-C stretching (ether)
650-550	Medium-Strong	C-Br stretching

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
194/192	Low	[M] ⁺ (Molecular ion, Br isotopes)
113	High	[M - Br] ⁺
95	Medium	[M - CH ₂ CH ₂ Br] ⁺
81/79	Medium	[Br] ⁺
57	High	[C ₄ H ₉] ⁺ (from fragmentation of the ring)

Experimental Protocols

The following protocols describe a plausible method for the synthesis of **4-(2-Bromoethyl)tetrahydropyran** from a commercially available precursor, 2-(tetrahydropyran-4-yl)ethanol, and the general procedures for acquiring the spectroscopic data.

Synthesis of 4-(2-Bromoethyl)tetrahydropyran

This two-step synthesis involves the preparation of the precursor alcohol followed by its bromination.

Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol

A detailed protocol for the synthesis of the precursor alcohol can be adapted from literature procedures for similar reductions. For instance, the reduction of ethyl 2-(tetrahydropyran-4-yl)acetate.

- Materials: Ethyl 2-(tetrahydropyran-4-yl)acetate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).
- Procedure:

- A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
- The resulting precipitate is filtered off and washed with diethyl ether.
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol, which can be purified by column chromatography on silica gel.

Step 2: Bromination of 2-(tetrahydropyran-4-yl)ethanol

- Materials: 2-(tetrahydropyran-4-yl)ethanol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM, anhydrous).
- Procedure:
 - To a stirred solution of 2-(tetrahydropyran-4-yl)ethanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C, triphenylphosphine (1.5 equivalents) is added portion-wise.
 - The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
 - The reaction is monitored by thin-layer chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure.
 - The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **4-(2-Bromoethyl)tetrahydropyran**.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a NaCl or KBr plate.
- Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via direct infusion or gas chromatography.

Visualized Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of **4-(2-Bromoethyl)tetrahydropyran**.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for **4-(2-Bromoethyl)tetrahydropyran**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1291720#spectroscopic-data-of-4-2-bromoethyl-tetrahydropyran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com